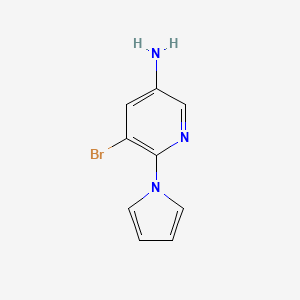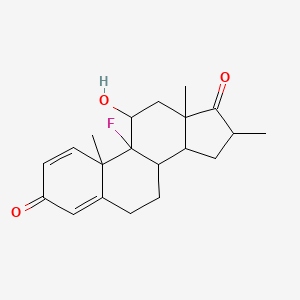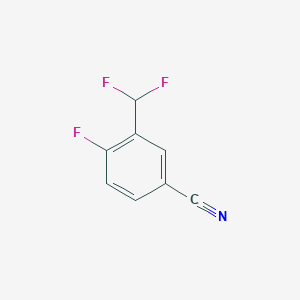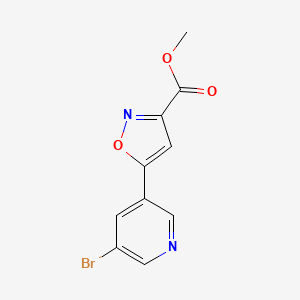
1,1,1,3,3,3-Hexafluoro-2-(2-nitrophenyl)-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1,3,3,3-Hexafluoro-2-(2-nitrophenyl)-2-propanol is a fluorinated organic compound It is characterized by the presence of six fluorine atoms and a nitrophenyl group attached to a propanol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(2-nitrophenyl)-2-propanol typically involves the reaction of hexafluoroacetone with 2-nitrophenylmagnesium bromide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactive intermediates. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
1,1,1,3,3,3-Hexafluoro-2-(2-nitrophenyl)-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of hexafluoroacetone derivatives.
Reduction: Formation of 1,1,1,3,3,3-Hexafluoro-2-(2-aminophenyl)-2-propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1,1,1,3,3,3-Hexafluoro-2-(2-nitrophenyl)-2-propanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or antimicrobial agent.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
作用機序
The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-(2-nitrophenyl)-2-propanol involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the fluorine atoms can enhance the compound’s stability and reactivity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-(2-aminophenyl)-2-propanol: A reduced form of the compound with an amino group instead of a nitro group.
1-(1,1,1,3,3,3-Hexafluoro-2-propanyl)-3-(2-nitrophenyl)urea: A related compound with a urea linkage.
4-[4-(1,1,1,3,3,3-Hexafluoro-2-phenylmethoxypropan-2-yl)-2-nitrophenyl]-1-piperazinecarboxylic acid tert-butyl ester: A more complex derivative with additional functional groups.
Uniqueness
1,1,1,3,3,3-Hexafluoro-2-(2-nitrophenyl)-2-propanol is unique due to its combination of fluorine atoms and a nitrophenyl group. This structure imparts distinct chemical properties, such as high stability and reactivity, making it valuable for various applications.
特性
分子式 |
C9H5F6NO3 |
|---|---|
分子量 |
289.13 g/mol |
IUPAC名 |
1,1,1,3,3,3-hexafluoro-2-(2-nitrophenyl)propan-2-ol |
InChI |
InChI=1S/C9H5F6NO3/c10-8(11,12)7(17,9(13,14)15)5-3-1-2-4-6(5)16(18)19/h1-4,17H |
InChIキー |
CLOXVVOXOYGMHV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(C(F)(F)F)(C(F)(F)F)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(2R)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]octanoic acid](/img/structure/B13712265.png)

![1-Bromo-8-chlorodibenzo[b,d]thiophene](/img/structure/B13712275.png)

![N-Ethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13712298.png)


